molecular formula C20H16FN3OS B2392538 (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 372506-93-9

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2392538
CAS No.: 372506-93-9
M. Wt: 365.43
InChI Key: ILCCOHGMSKJSGW-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyaniline and 4-fluorobenzaldehyde, followed by their condensation with thiazole derivatives under specific conditions. Common reagents and catalysts used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts such as palladium on carbon.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield, purity, and cost-effectiveness. This often involves continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((4-methoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
  • (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile

Uniqueness

Compared to similar compounds, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile may exhibit unique properties due to the presence of the ethoxy and fluorophenyl groups. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research.

Properties

IUPAC Name

(E)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-2-25-18-9-7-17(8-10-18)23-12-15(11-22)20-24-19(13-26-20)14-3-5-16(21)6-4-14/h3-10,12-13,23H,2H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCOHGMSKJSGW-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.